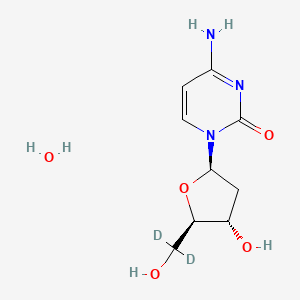

2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-CVFXQJBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tautomeric Equilibrium of 2'-Deoxy Isocytidine in Solution: A Technical Guide

Executive Summary

The fidelity of expanded genetic alphabets (e.g., AEGIS) and the stability of nucleoside-based therapeutics hinge on the precise control of base-pairing geometry. 2'-deoxy isocytidine (d-isoC), a structural isomer of deoxycytidine, presents a unique challenge: it exhibits a delicate tautomeric equilibrium between its amino-oxo and imino-oxo forms. While the amino-oxo form is required for specific pairing with isoguanine (d-isoG), the imino-oxo form mimics thymidine, leading to promiscuous mispairing with thymine or uracil.

This guide provides a rigorous technical analysis of the d-isoC tautomeric landscape, detailing the thermodynamic drivers of this equilibrium and establishing a self-validating analytical workflow for its characterization in solution.

The Tautomeric Landscape of d-isoC

Unlike natural nucleosides where the amino-keto forms are overwhelmingly dominant (

Structural Definitions

-

Tautomer A (Amino-Oxo): The "canonical" form for AEGIS. The N3 position is a hydrogen bond acceptor (bare nitrogen), and the C2-exocyclic group is an amine (-NH₂). This form presents a (Donor-Acceptor-Donor) H-bonding pattern.

-

Tautomer B (Imino-Oxo): The "promiscuous" form. The N3 position is protonated (N-H, donor), and the exocyclic group is an imine (=NH). This form presents a (Donor-Donor-Acceptor) pattern, structurally mimicking Thymine (if viewed from the Watson-Crick face).

Mechanism of Interconversion

The transition involves a 1,3-proton shift. In aqueous solution, this is solvent-mediated (water bridges). In aprotic solvents, it may occur via dimer formation or require trace acid/base catalysis.

Figure 1: The tautomeric equilibrium of 2'-deoxy isocytidine. The shift from Amino to Imino alters the hydrogen bonding donor/acceptor pattern, directly impacting base-pairing fidelity.

Solvent-Dependent Thermodynamics

The equilibrium constant

The Dipole Moment Factor

The amino-oxo form generally possesses a higher dipole moment due to charge separation resonance structures. Consequently, high-dielectric solvents (water,

Conversely, low-dielectric solvents (Chloroform,

Data Summary: Solvent Influence[1][2]

| Solvent | Dielectric Const.[1][2] ( | Dominant Tautomer | Estimated | Primary Analytical Marker (1H NMR) |

| Water ( | 78.4 | Amino-Oxo | Exocyclic -NH₂ (Broad singlet, exchangeable) | |

| DMSO- | 46.7 | Amino-Oxo | ~0.1 | N3 (Bare) / -NH₂ (Distinct peaks) |

| Chloroform- | 4.8 | Mixed / Imino | > 0.5 | N3-H (Downfield, >11 ppm) |

| Gas Phase | 1.0 | Imino / Enol | > 1.0 | IR Frequency Shifts (C=O vs C-OH) |

Analytical Workflows: Characterization Protocols

To rigorously define the tautomeric state of a d-isoC sample, a multi-modal approach combining UV-Vis spectrophotometry (pKa) and NMR (structural assignment) is required.

Protocol A: pKa Determination via UV-Vis Titration

The protonation state of N3 is the molecular switch for tautomerism. Determining the pKa of N3 validates the electronic environment of the ring.

Reagents:

-

100 µM d-isoC stock in Milli-Q water.

-

Citrate-Phosphate buffer series (pH 2.0 to 8.0).

Procedure:

-

Baseline Scan: Record UV absorbance (220–320 nm) of d-isoC at pH 7.0. Note

(typically ~265 nm). -

Titration: Sequentially adjust pH from 8.0 down to 2.0 in 0.5 unit increments.

-

Isosbestic Check: Overlay spectra. The presence of clear isosbestic points indicates a clean two-state transition (Protonated

Neutral). -

Calculation: Plot Absorbance at

vs. pH. Fit to the Henderson-Hasselbalch equation.-

Target Metric: The pKa for N3 protonation of d-isoC is typically 3.8 – 4.2 . Significant deviation suggests impurities or degradation to isouracil.

-

Protocol B: Variable Temperature (VT) NMR in Aprotic Solvent

Water exchange obscures N-H protons. To observe the imino proton directly, use DMSO-

Reagents:

-

5-10 mM d-isoC in DMSO-

(dry, stored over molecular sieves).

Procedure:

-

Preparation: Dissolve d-isoC in DMSO-

under inert atmosphere ( -

Acquisition (298 K): Acquire 1H NMR. Look for the exocyclic amino protons (

6.5–8.5 ppm). In the amino form, hindered rotation may split these into two peaks. -

Cooling (VT): Lower temperature to 273 K and then 253 K (if solvent permits).

-

Search for Imino Signal: Scan the downfield region (10–14 ppm).

-

Amino-Oxo: No signal > 10 ppm (N3 is bare).

-

Imino-Oxo: Distinct singlet > 11 ppm (N3-H).

-

-

NOE Experiment: Irradiate the putative N3-H or exocyclic NH.

-

Result: NOE transfer to H5/H6 ring protons confirms the proton's location on the ring nitrogen (N3) versus the exocyclic amine.

-

Experimental Decision Tree

Figure 2: Analytical workflow for validating the tautomeric purity of d-isoC.

Implications for Drug Development & Synthetic Biology

The Mispairing Mechanism

The primary risk of d-isoC in therapeutic or PCR applications is the "Tautomeric Mismatch."

-

Intended Pair: d-isoC(amino)

d-isoG(keto). (3 Hydrogen Bonds).[3] -

Mispair: d-isoC(imino)

Thymine(keto). (2 Hydrogen Bonds).[3][4]

In the imino form, the N3-H acts as a donor, and the exocyclic =NH acts as a donor/acceptor mix that is geometrically compatible with the keto-oxygen and N3-H of Thymine. This leads to

Stabilization Strategies

To minimize the imino form in solution or during synthesis:

-

Solvent Polarity: Maintain high dielectric environments (aqueous buffers) whenever possible.

-

Chemical Modification: Methylation at the 5-position (5-methyl-isocytidine) has been shown to stabilize the amino form via electron-donating effects, slightly raising the pKa of N3 and disfavoring the imino tautomer.

-

pH Control: Ensure buffers are maintained at pH > 7.0. Acidic conditions approach the pKa (~4.0), leading to protonation of N3, which effectively forces the molecule into a cationic state that resembles the imino geometry.

References

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1993).[5] Enzymatic recognition of the base pair between isocytidine and isoguanosine.[5] Biochemistry, 32(39), 10489–10496.[5] [Link]

-

Roberts, C., Bandaru, R., & Switzer, C. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640–4649. [Link]

-

Lippert, B., & Gupta, D. (2009).[6] Promotion of rare nucleobase tautomers by metal binding.[6] Dalton Transactions, (24), 4619–4634.[6] [Link]

-

Bakalska, R. I., & Delchev, V. B. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine.[7] Journal of Molecular Modeling, 18(12), 5133–5146. [Link]

-

Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Implementation of 2'-Deoxy Isocytidine-5',5'-d2 in Expanded Genetic Alphabets

Content Type: Technical Guide & Bioanalytical Protocol Audience: Senior Scientists, PK/PD Researchers, and Synthetic Biologists

Executive Summary: The Validation Bottleneck

The expansion of the genetic alphabet—most notably through the AEGIS (Artificially Expanded Genetic Information System) and Hachimoji DNA architectures—has moved from theoretical chemistry to therapeutic application. However, the translation of expanded-alphabet aptamers and semi-synthetic organisms (SSOs) into drug development pipelines faces a critical hurdle: Bioanalytical Validation.

2'-Deoxy Isocytidine-5',5'-d2 (dIsoC-d2) serves a pivotal, dual-purpose role in this ecosystem:

-

Primary Role (Bioanalytical): It is the definitive Stable Isotope-Labeled Internal Standard (SIL-IS) required for the absolute quantification of dIsoC in complex biological matrices (plasma, tissue, cellular lysates) via LC-MS/MS.

-

Secondary Role (Mechanistic): It functions as a probe for 5'-nucleotidase stability , exploiting the secondary Kinetic Isotope Effect (KIE) to mitigate or study metabolic degradation pathways that compromise AEGIS stability in vivo.

This guide details the technical implementation of dIsoC-d2, ensuring your expanded genetic alphabet workflows meet the rigorous standards of pre-clinical data integrity.

The AEGIS Context: Why dIsoC Needs a Specialist Standard

The AEGIS system relies on the dIsoC:dIsoG base pair, which implements a non-standard hydrogen bonding pattern (pyDAA:puADD). While structurally elegant, dIsoC presents unique chemical liabilities that standard cytosine analogs do not.

The Tautomeric & Metabolic Liability

Unlike natural nucleosides, dIsoC is susceptible to:

-

Tautomeric Shift: Rapid equilibrium between the amino-enol (coding) and imino-keto (mismatching) forms.

-

Deamination: Hydrolytic conversion to 2'-deoxyuridine (dU), leading to point mutations (loss of genetic information).

-

Metabolic Clearance: Rapid phosphorylation by engineered kinases (e.g., DmdNK) or degradation by ubiquitous 5'-nucleotidases.

To develop an AEGIS drug, you must prove the molecule remains intact in the patient. Standard external calibration fails here due to severe matrix effects in plasma. dIsoC-d2 is the only solution because it mirrors the physicochemical behavior of the analyte (including tautomeric shifts) while providing a mass-resolved signal.

Technical Core: The Role of 2'-Deoxy Isocytidine-5',5'-d2

Structural Specification

The modification involves the replacement of the two hydrogen atoms at the C5' position of the ribose ring with deuterium.

| Feature | Specification | Impact on Assay |

| Modification | 5',5'-Dideutero ( | +2.01 Da mass shift (resolvable on Triple Quad). |

| Exchangeability | Non-exchangeable | Deuterium remains stable during extraction/ionization (unlike -OD or -ND). |

| Retention Time | Co-eluting with dIsoC | Perfect correction for ion suppression/enhancement in ESI source. |

| Bond Energy | C-D > C-H | Kinetic Isotope Effect (KIE): Stabilizes against 5'-oxidative attack. |

Mechanism of Action: The Kinetic Isotope Effect (KIE)

While primarily an analytical tool, the 5',5'-d2 modification plays a subtle role in stability. The C-D bond is shorter and stronger than the C-H bond. Enzymes that target the 5'-position (e.g., 5'-nucleotidases which dephosphorylate the monophosphate form, or oxidative enzymes) experience a secondary KIE . This can slightly retard the metabolic clearance of the standard itself, ensuring it survives the extraction process even in metabolically active matrices like liver homogenate.

Experimental Protocol: LC-MS/MS Quantification

Objective: Absolute quantification of dIsoC in murine plasma using dIsoC-d2 as the SIL-IS.

Reagents & Materials

-

Analyte: 2'-Deoxy Isocytidine (dIsoC) >99% purity.

-

Internal Standard: 2'-Deoxy Isocytidine-5',5'-d2 (dIsoC-d2) >98% isotopic enrichment.

-

Matrix: K2EDTA Plasma (Mouse/Rat/Human).

-

Enzymes: Nuclease P1 (for aptamer digestion), Alkaline Phosphatase.

Step-by-Step Workflow

Step 1: Standard Preparation

-

Prepare a 1.0 mg/mL stock of dIsoC-d2 in 50:50 MeOH:Water. Store at -80°C.

-

Prepare a Working Internal Standard (WIS) solution at 500 ng/mL in acetonitrile (ACN). Crucial: The ACN serves as both the IS carrier and the protein precipitation agent.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

-

IMMEDIATELY add 200 µL of the WIS (ACN + dIsoC-d2).

-

Expert Note: Adding the IS before any other step ensures that any loss during vortexing or centrifugation is normalized.

-

-

Vortex aggressively for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a clean vial and evaporate to dryness under nitrogen (35°C).

-

Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 3: LC-MS/MS Parameters [1]

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Why? High retention for polar nucleosides.

-

Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in Methanol.

-

Gradient: 0% B hold for 1.0 min, ramp to 15% B over 3 min. (dIsoC is highly polar; do not ramp to high organic too fast).

-

MRM Transitions (Positive Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| dIsoC | 228.1 [M+H]+ | 112.1 (Base) | 25 | 15 |

| dIsoC-d2 | 230.1 [M+H]+ | 112.1 (Base) | 25 | 15 |

Note: The product ion (112.1) represents the protonated isocytosine base. The mass shift (+2 Da) is lost in the fragment because the deuterium is on the sugar (ribose), which is cleaved off. This confirms the modification was on the sugar.

Validation Criteria (Self-Validating System)

-

IS Response Consistency: The peak area of dIsoC-d2 across all samples should not vary by >15%.

-

Retention Time Match: The dIsoC and dIsoC-d2 peaks must overlap perfectly (within 0.02 min). If they separate, the IS is not correcting for matrix effects at the exact moment of ionization.

Visualizing the Workflow

The following diagram illustrates the validated pathway for analyzing expanded genetic alphabets in biological systems.

Caption: Figure 1. The critical insertion point of dIsoC-d2 in the bioanalytical workflow ensures that extraction losses and ionization suppression are mathematically nullified.

Synthesis & Stability Considerations

Synthesis Route

For researchers requiring custom synthesis, the 5',5'-d2 isotopologue is typically generated via the reduction of the corresponding 5'-aldehyde or ester precursor using Sodium Borodeuteride (

-

Precursor: 2'-Deoxy-5'-oxo-isocytidine derivative.

-

Reagent:

(introduces two deuterium atoms at C5'). -

Purification: HPLC is required to remove partially deuterated species (

), which would interfere with the isotopic purity.

Storage & Handling

-

Lyophilized Powder: Stable for >2 years at -20°C. Hygroscopic; store with desiccant.

-

Solution Stability: In slightly acidic water (0.1% Formic Acid), dIsoC-d2 is stable for 1 week at 4°C. Avoid neutral/basic pH for extended periods to prevent deamination to dU-d2.

Future Outlook: Therapeutic Applications

As the field moves toward Hachimoji-based aptamers and semi-synthetic cell therapies , regulatory agencies (FDA/EMA) will demand rigorous PK/PD data. The use of 2'-Deoxy Isocytidine-5',5'-d2 will transition from a research tool to a Compendial Standard , essential for the release testing and clinical monitoring of next-generation genetic therapies.

References

-

Benner, S. A., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science.[2] [Link]

-

Zhang, Y., et al. (2017).[3] A semisynthetic organism engineered for the stable expansion of the genetic alphabet.[3][4][5] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Hoshika, S., et al. (2019).[2] Hachimoji DNA and RNA: A genetic system with eight building blocks. Science (Supplementary Materials - Synthesis Protocols). [Link]

-

Cocks, S., et al. (2020). Quantitative Analysis of Nucleoside Analogues in Biological Matrices by LC-MS/MS. Bioanalysis.[1][6][7][8][9][10][11][12] [Link]

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

- 1. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ioc.kit.edu [ioc.kit.edu]

- 3. biotechniques.com [biotechniques.com]

- 4. A semisynthetic organism engineered for the stable expansion of the genetic alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Electrospray ionization mass spectrometry of 5-methyl-2'-deoxycytidine and its determination in urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 11. The 5'-nucleotidases as regulators of nucleotide and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of Deuterated Non-Canonical Nucleosides: A Technical Guide

Executive Summary This technical guide analyzes the physicochemical and biological stability of deuterated non-canonical nucleosides. While often conflated with kinetic stability in pharmaceutical contexts, the thermodynamic basis of deuteration lies in the Zero Point Energy (ZPE) differential between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. This guide explores how this isotopic substitution alters bond dissociation energy (BDE), influences sugar pucker conformation, and ultimately dictates the metabolic fate of nucleoside analogs in drug development.

Part 1: The Thermodynamic Basis of Deuteration

Zero Point Energy and Bond Strength

The core thermodynamic advantage of deuterated nucleosides stems from the quantum mechanical properties of the chemical bond. The potential energy curve for a C-H and C-D bond is identical (Born-Oppenheimer approximation), but the vibrational energy levels differ due to the mass difference (

-

Harmonic Oscillator Model: The vibrational frequency (

) of a bond is inversely proportional to the square root of the reduced mass ( -

Energy Differential: Because deuterium is heavier, the C-D bond has a lower vibrational frequency and thus a lower Zero Point Energy (ZPE) than a C-H bond.[1][2][3]

-

Result: The C-D bond sits deeper in the potential energy well. To break the bond (dissociation), more energy is required to reach the transition state.[3]

- BDE: The C-D bond is approximately 1.2 – 1.5 kcal/mol (5–6 kJ/mol) stronger than the C-H bond.

Structural Thermodynamics: Sugar Pucker and Conformation

Deuteration is non-perturbative sterically (the van der Waals radius of D is nearly identical to H), but it induces subtle electronic and conformational changes known as secondary isotope effects .

-

Inductive Effects: The C-D bond is slightly shorter (approx. 0.005 Å) and the electron density is more confined than in C-H. This makes the C-D group effectively more electron-donating (+I effect) than C-H.

-

Sugar Pucker Influence: In non-canonical nucleosides (e.g., modified ribose analogs), deuteration at the 2', 3', or 4' positions can subtly shift the equilibrium between C3'-endo (North, RNA-like) and C2'-endo (South, DNA-like) conformations. This is critical for:

-

Polymerase Recognition: Viral polymerases often require specific sugar puckers for incorporation.

-

Target Binding: High-affinity binding to viral RNA/DNA targets requires pre-organized conformational stability.

-

Part 2: The Kinetic Isotope Effect (KIE) in Drug Development

While thermodynamics explains the bond strength, the Kinetic Isotope Effect (KIE) explains the biological utility. In drug development, we exploit the thermodynamic stability of the C-D bond to slow down rate-determining steps (RDS) in metabolic pathways.

Mechanism of Metabolic Stabilization

Metabolic enzymes (Cytochrome P450s, Aldehyde Oxidases) typically cleave C-H bonds via hydrogen atom abstraction.

-

Primary KIE (

): If C-H cleavage is the RDS, replacing H with D can reduce the reaction rate by a factor of 6–10 (theoretical max -

Metabolic Shunting: Stabilizing a "soft spot" (metabolic liability) can force the metabolism to a different, slower pathway, increasing the drug's half-life (

) and Area Under the Curve (AUC).

Visualization: Energy Landscape of KIE

The following diagram illustrates the activation energy difference caused by the lower ZPE of the deuterated compound.

Caption: Energy landscape showing the increased activation energy (

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic and metabolic stability of a deuterated nucleoside, a rigorous testing cascade is required.

Protocol: Comparative Bond Stability via Microsomal Incubation

This assay measures the "functional" thermodynamic stability—how well the stronger bond resists enzymatic cleavage.

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse).

-

NADPH Regenerating System.

-

Test Compounds: Non-deuterated (H-analog) and Deuterated (D-analog).

-

LC-MS/MS.[7]

Workflow:

-

Preparation: Prepare 10 mM stock solutions of H-analog and D-analog in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing microsomes (0.5 mg protein/mL).

-

Initiation: Add NADPH regenerating system to start the reaction at 37°C.

-

Sampling: Aliquot 50 µL at

min into ice-cold acetonitrile (to quench). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope is

.-

Calculate Intrinsic Clearance (

). -

Validation Criteria: A statistically significant reduction in

for the D-analog confirms the KIE.

-

Protocol: Thermodynamic Melting Studies ( )

If the nucleoside is designed for incorporation into oligonucleotides (e.g., siRNA, antisense), its impact on duplex stability must be measured.

Workflow:

-

Synthesis: Incorporate the deuterated phosphoramidite into a standard oligonucleotide sequence.

-

Sample Prep: Prepare 1.0 µM duplex in buffer (100 mM NaCl, 10 mM phosphate, pH 7.0).

-

UV Melting: Heat from 20°C to 90°C at 0.5°C/min, monitoring absorbance at 260 nm.

-

Data Analysis: Determine

from the first derivative of the melting curve.-

Note: C-H to C-D changes usually show

. If

-

Part 4: Case Studies and Data Comparison

Case Study: VV116 (Deuterated Remdesivir Analog)

VV116 is an oral nucleoside analog targeting SARS-CoV-2.[8][9] It is the deuterated hydrobromide salt of GS-441524 (the parent nucleoside of Remdesivir).

-

Modification: Deuteration at the C7 position of the pyrrolotriazine base.

-

Thermodynamic/Kinetic Impact: The C-D bond at the C7 position prevents metabolism (oxidation) at this specific site.

-

Result: Improved oral bioavailability and metabolic stability compared to the non-deuterated parent, allowing for oral administration rather than IV.

Data Summary: H vs. D Stability Metrics

| Parameter | Non-Deuterated (H) | Deuterated (D) | Thermodynamic Driver |

| Bond Dissociation Energy (C-X) | ~98-104 kcal/mol | ~99.5-105.5 kcal/mol | Lower ZPE of C-D bond. |

| Vibrational Frequency (C-X) | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Increased reduced mass ( |

| Metabolic Intrinsic Clearance | High (Reference) | Reduced (often 2-5x lower) | Activation energy barrier ( |

| Duplex | Reference | Negligible steric/stacking change. |

Part 5: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating deuterated nucleosides.

Caption: Decision matrix for synthesizing and validating deuterated nucleosides based on metabolic stability data.

References

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[3][10] Drug News & Perspectives, 23(6), 398-404. Link

-

Xie, Y., et al. (2021). Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2. Cell Research, 31, 1212–1214. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

-

Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. Link

-

FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine Approval Package. (Demonstrates regulatory acceptance of deuterated stability data). Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. echemi.com [echemi.com]

- 3. Portico [access.portico.org]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Understanding the 5',5'-d2 Isotope Labeling Pattern in Nucleosides

Executive Summary

The strategic incorporation of deuterium at the 5'-position of the ribose moiety (5',5'-d2) represents a high-precision tool in nucleoside chemistry and pharmacology. Unlike non-specific deuteration, this targeted modification serves two distinct, critical functions: metabolic stabilization against 5'-exonucleotidase or oxidative deamination pathways, and analytical precision as a bioanalytical internal standard (IS) free from hydrogen-deuterium exchange (HDX) liabilities.

This guide details the mechanistic rationale, synthetic pathways, and validation protocols for 5',5'-d2 nucleosides, designed for researchers requiring absolute rigor in their experimental design.

Part 1: The Mechanistic Rationale

The 5'-Hydroxyl: A Metabolic "Soft Spot"

In nucleoside therapeutics, the 5'-hydroxyl (5'-OH) group is the primary gateway for biological activation (phosphorylation by kinases) and deactivation (oxidation/hydrolysis).

-

Activation: Nucleoside analogues (e.g., Gemcitabine, Sofosbuvir precursors) require conversion to the 5'-triphosphate to inhibit viral or cancer polymerases.

-

Deactivation: Cytosolic 5'-nucleotidases and non-specific dehydrogenases can oxidize the 5'-OH to a carboxylic acid (uronic acid derivative), rendering the drug inactive and promoting rapid renal clearance.

Deuterium Kinetic Isotope Effect (DKIE)

Replacing the C-H bonds at the 5' position with C-D bonds introduces a Deuterium Kinetic Isotope Effect. Because the C-D bond is shorter and stronger than the C-H bond (due to a lower zero-point energy), reactions involving the cleavage of this bond—such as the oxidative abstraction of a hydride ion during metabolism—are significantly retarded.

-

Primary DKIE: If the C-H bond cleavage is the rate-limiting step (e.g., oxidation by alcohol dehydrogenase), the substitution can reduce the reaction rate (

) by a factor of 2–10. -

Secondary DKIE: Even if the bond is not broken, the presence of deuterium alters the hybridization dynamics (sp3 to sp2 transition states) during phosphorylase reactions, providing mechanistic insights into enzyme catalysis.

Analytical Utility

In LC-MS/MS bioanalysis, 5',5'-d2 analogs are superior Internal Standards (IS) compared to base-deuterated analogs.

-

No Exchange: Deuteriums on the sugar backbone are non-exchangeable in aqueous media, unlike protons on the nucleobase (e.g., H-8 in purines), which can undergo exchange at physiological pH.

-

Mass Shift: The +2 Da shift is sufficient to separate the IS from the analyte in high-resolution mass spectrometry (HRMS), though +3 Da or +4 Da is often preferred to avoid isotopic overlap with natural

or

Part 2: Synthetic Pathways

The synthesis of 5',5'-d2 nucleosides is not a trivial exchange reaction; it requires the reconstruction of the 5'-hydroxymethyl group. The most robust protocol involves the oxidation of the 5'-alcohol to a carboxylic acid (or ester), followed by reduction with a deuterated hydride source.

The "Oxidation-Reduction" Strategy

This workflow ensures 100% deuterium incorporation at the 5' position without scrambling stereochemistry at the 4' center.

Core Workflow:

-

Protection: Block 2' and 3' hydroxyls (usually with an isopropylidene/acetonide group).

-

Oxidation: Convert the 5'-OH to a 5'-carboxylic acid or methyl ester.

-

Deuteroreduction: Reduce the ester/acid back to the alcohol using Lithium Aluminum Deuteride (

). -

Deprotection: Remove the 2',3' acetonide.

Visualization of the Synthetic Route

Caption: Figure 1. The standard "Oxidation-Reduction" synthetic pathway for generating 5',5'-d2 labeled nucleosides. The critical step is the LiAlD4 reduction of the oxidized 5'-carbon.

Part 3: Experimental Protocols

Protocol: Synthesis of Adenosine-5',5'-d2

Note: All reactions involving LiAlD4 must be performed under an inert atmosphere (Argon/Nitrogen) in anhydrous solvents.

Step 1: Protection (2',3'-O-Isopropylideneadenosine)

-

Suspend Adenosine (10 mmol) in dry acetone (100 mL).

-

Add p-toluenesulfonic acid (p-TsOH, 10 mmol) and 2,2-dimethoxypropane (20 mL).

-

Stir at room temperature for 4 hours until the solution becomes clear.

-

Neutralize with sodium bicarbonate (

), filter, and concentrate in vacuo. -

Validation: NMR should show two methyl singlets (~1.3 and 1.6 ppm).

Step 2: Oxidation to the 5'-Carboxylic Acid

-

Dissolve the protected adenosine (5 mmol) in Acetonitrile/Water (1:1).

-

Add BAIB (Bis-acetoxyiodobenzene, 11 mmol) and TEMPO (catalytic, 0.5 mmol).

-

Stir at ambient temperature for 4–6 hours.

-

The primary alcohol at C5' is converted to the carboxylic acid. Isolate via extraction or precipitation.

Step 3: Reduction with LiAlD4 (The Labeling Step)

-

Safety: LiAlD4 is pyrophoric. Handle in a glovebox or with strict Schlenk techniques.

-

Dissolve the 5'-carboxylic acid (or its methyl ester derivative) in anhydrous THF (20 mL).

-

Cool to 0°C. Slowly add LiAlD4 (1.0 M in THF, 3 equivalents) dropwise.

-

Allow to warm to room temperature and reflux gently for 2 hours.

-

Quench: Cool to 0°C. Add

(deuterium oxide) or -

Filter the aluminum salts and concentrate the filtrate.

Step 4: Final Deprotection

-

Treat the residue with 50% aqueous Trifluoroacetic Acid (TFA) at 0°C for 1 hour.

-

Evaporate to dryness and purify via C18 Reverse-Phase HPLC.

Analytical Validation

Confirming the label requires comparing the

Table 1: Comparative NMR Data (Adenosine vs. Adenosine-5',5'-d2)

| Feature | Standard Adenosine ( | 5',5'-d2-Adenosine ( | Interpretation |

| H-5', H-5'' | Multiplet at 3.5 – 3.7 ppm | Absent | Confirmation of D-substitution. |

| H-4' | Multiplet (coupled to H-5', H-5'', H-3') | Singlet (or simplified doublet) | Loss of coupling to 5'-protons simplifies the 4' signal. |

| 5'-OH | Triplet (coupled to H-5', H-5'') | Singlet | Loss of coupling to CH2 protons. |

| Mass (ESI+) | m/z 268.1 [M+H]+ | m/z 270.1 [M+H]+ | Shift of +2.01 Da. |

Part 4: Applications in Drug Discovery[1]

Metabolic Stability Studies

When designing nucleoside reverse transcriptase inhibitors (NRTIs), rapid oxidation of the 5'-OH is a clearance liability.

-

Experiment: Incubate the H-nucleoside and the d2-nucleoside separately in liver hepatocytes.

-

Measurement: Monitor the disappearance of the parent compound (

). -

Result: If

, the metabolic bottleneck is 5'-oxidation. This validates the design of prodrugs (e.g., phosphoramidates) to bypass this step.

Pathway Visualization

Caption: Figure 2. The bifurcation of nucleoside metabolism. 5',5'-d2 labeling specifically probes the oxidative clearance pathway (red) without significantly affecting kinase recognition (green).

References

-

Stein, R. L., & Cordes, E. H. (1981). Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine.[1] Journal of Biological Chemistry, 256(2), 767-772.[1] Link

-

Lehikoinen, P. K., Sinnott, M. L., & Krenitsky, T. A. (1989). Investigation of alpha-deuterium kinetic isotope effects on the purine nucleoside phosphorylase reaction by the equilibrium-perturbation technique.[2] Biochemical Journal, 257(2), 355-359.[2] Link

-

Pankiewicz, K. W. (2000). Fluorinated nucleosides. Carbohydrate Research, 327(1-2), 87-105. (Context on 5'-modifications). Link

-

Sleno, L. (2012). The use of mass defect in liquid chromatography–mass spectrometry for drug metabolism studies. Journal of Mass Spectrometry, 47(2), 226-236. Link

Sources

- 1. Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-deuterium kinetic isotope effects in the purine nucleoside phosphorylase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Watson-Crick: Hydrogen Bonding Architectures of Isocytidine vs. Cytidine

[1]

Structural Mechanics & Hydrogen Bonding Profiles[1]

The fundamental distinction between Cytidine (C) and Isocytidine (iC) lies in the transposition of exocyclic functional groups on the pyrimidine ring. This structural isomerism inverts the hydrogen bond (H-bond) donor/acceptor pattern presented to the Watson-Crick face, creating orthogonality to the standard genetic alphabet.

The Canonical Cytidine (pyDAA)

Cytidine, in its dominant amino-oxo tautomer at physiological pH, presents a Donor-Acceptor-Acceptor (pyDAA) pattern.[1] This architecture is evolutionarily optimized to pair with Guanosine (puADD).

-

Position 4 (Top): Exocyclic Amino group (

). Acts as a Donor .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Position 3 (Middle): Endocyclic Ring Nitrogen (

). Acts as an Acceptor (Lone pair). -

Position 2 (Bottom): Exocyclic Carbonyl (

). Acts as an Acceptor .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

The Isocytidine Variant (pyAAD)

Isocytidine (often denoted as S or iC in AEGIS literature) transposes the amino and carbonyl groups. The ribose remains at

-

Position 4 (Top): Exocyclic Carbonyl (

). Acts as an Acceptor .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Position 3 (Middle): Endocyclic Ring Nitrogen (

). Acts as an Acceptor .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Position 2 (Bottom): Exocyclic Amino group (

). Acts as a Donor .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

This pyAAD pattern is complementary to Isoguanosine (iG) , which presents a puDDA pattern, allowing for the formation of a stable, three-hydrogen-bond base pair (iC–iG) that is orthogonal to the standard C–G pair.

Visualization of H-Bonding Architectures

Caption: Comparative logic of H-bond donor (D) and acceptor (A) arrays in standard vs. expanded genetic alphabets.

Thermodynamic Stability & Tautomeric Vulnerability

Duplex Stability (iC-iG vs. C-G)

Thermodynamic studies utilizing UV-melting analysis indicate that the iC–iG base pair is energetically comparable to, and often more stable than, the C–G pair .

-

Mechanism: Both pairs utilize three hydrogen bonds.[1] However, the stacking interactions of the non-standard bases can lead to sequence-dependent stabilization.

-

Data: In RNA duplexes, replacing a C–G pair with iC–iG can increase melting temperature (

) by approximately 1–2°C per substitution, depending on nearest-neighbor context.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

The Tautomerism Problem (Lethal Mutagenesis)

While Cytidine is highly specific to Guanosine, Isocytidine suffers from a higher rate of tautomerization.

-

Dominant Form: Amino-oxo (pairs with iG).[1]

-

Minor Tautomer: Imino-oxo or Enol forms.[1]

-

Consequence: The minor tautomer of iC possesses a hydrogen bonding face that mimics Thymidine (T) or Uracil (U), allowing it to promiscuously pair with Adenosine (A) or Guanosine (G).

-

Application: This "promiscuity" is the mechanism of action for antiviral nucleoside analogues like 5-aza-5,6-dihydro-2'-deoxycytidine (KP1212) .[1] By incorporating into the viral genome and shifting tautomers during replication, these analogues induce lethal mutagenesis , pushing the virus beyond its error catastrophe threshold.

Experimental Protocols for H-Bond Characterization

To validate the H-bonding potential of iC derivatives, two primary methodologies are standard:

Protocol A: H-NMR Titration in Aprotic Solvent

Objective: Determine the association constant (

Reagents:

-

Solvent:

orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Nucleoside Derivatives: 2',3',5'-tri-O-protected iC and iG (to ensure solubility in organic solvents).[1]

Workflow:

-

Preparation: Prepare a 10 mM stock solution of the "Host" (e.g., protected iC) in

. -

Titration: Add aliquots of the "Guest" (e.g., protected iG) to the Host tube. Ratios: 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents.

-

Acquisition: Record

H-NMR spectra at 298 K after each addition. -

Analysis: Track the downfield shift (deshielding) of the H-bond donor protons (e.g., iC

and iG

Protocol B: UV-Vis Thermal Denaturation ( )

Objective:[1] Quantify the global stability of DNA/RNA duplexes containing iC.

Workflow:

-

Oligonucleotide Synthesis: Synthesize self-complementary sequences (e.g., 5'-...iC...-3' and 3'-...iG...-5').[1]

-

Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0.

-

Ramping: Heat from 20°C to 90°C at 0.5°C/min while monitoring absorbance at 260 nm.

-

Calculation: Determine

from the first derivative of the melting curve (

Visualization of Experimental Logic

Caption: Step-by-step logic for validating hydrogen bond formation via NMR titration.

Applications in Drug Development[2]

Expanded Genetic Alphabets (AEGIS)

Researchers use iC and iG to create Artificially Expanded Genetic Information Systems (AEGIS) . These systems allow for:

-

High-Density Storage: Increasing the information density of DNA.[1]

-

PCR Cleanliness: Orthogonal pairs do not interact with natural DNA, preventing contamination in diagnostic assays (e.g., Luminex assays).

Antiviral Therapeutics

The "weakness" of iC (tautomerism) is exploited in drug design.

-

Mechanism: Nucleoside analogues based on the iC scaffold (e.g., 5-aza-iC) are incorporated by viral polymerases.[1]

-

Effect: During the next replication cycle, the analogue tautomerizes, causing the polymerase to insert an incorrect base (Transition mutation: G

A). -

Outcome: The accumulation of mutations leads to viral extinction (lethal mutagenesis).[2]

References

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine. Journal of the American Chemical Society.[3] Link

-

Roberts, C., et al. (1997). Theoretical and Experimental Study of Isocytosine Tautomerism. Journal of the American Chemical Society.[3] Link

-

Sierakowska, H., & Shugar, D. (1996). Isocytidine and its derivatives: Tautomerism and bonding properties. Acta Biochimica Polonica. Link

-

Li, M., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine.[1] Proceedings of the National Academy of Sciences. Link

-

Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science. Link

Sources

- 1. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-phase molecular recognition of cytosine based on proton-transfer reaction. Part II. supramolecular architecture in the cocrystals of cytosine and its 5-Fluoroderivative with 5-Nitrouracil - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of 2'-Deoxy Isocytidine-d2 in Metabolic & Bioanalytical Studies

Topic: Applications of 2'-Deoxy Isocytidine-d2 in Metabolic Studies Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Core Directive

2'-Deoxy Isocytidine (dIsoC) represents a cornerstone in the field of xenobiology and expanded genetic alphabet systems (AEGIS). Unlike standard nucleosides, dIsoC pairs with 2'-deoxy isoguanosine (dIsoG) via a non-standard hydrogen bonding pattern (acceptor-acceptor-donor), creating a "fifth base" for synthetic biology applications.

2'-Deoxy Isocytidine-d2 (dIsoC-d2) is the stable isotope-labeled analog of this molecule. In metabolic and pharmacokinetic (PK) studies, it serves a singular, critical function: it is the definitive Internal Standard (IS) required to validate the presence, stability, and metabolic fate of dIsoC in complex biological matrices.

This guide details the technical application of dIsoC-d2 in quantifying dIsoC, distinguishing enzymatic metabolism from chemical degradation, and mapping the "unnatural" salvage pathways of synthetic nucleosides.

Chemical Identity & The "d2" Advantage

To accurately track dIsoC, one must distinguish it from endogenous deoxycytidine (dC) and its metabolic byproducts. The d2-labeled variant provides a mass-shifted signature (+2 Da) that co-elutes with the analyte but is spectrally distinct.

Table 1: Physicochemical Comparison

| Feature | 2'-Deoxy Isocytidine (Analyte) | 2'-Deoxy Isocytidine-d2 (Internal Standard) |

| Formula | C₉H₁₃N₃O₄ | C₉H₁₁D₂N₃O₄ |

| Molecular Weight | ~227.2 g/mol | ~229.2 g/mol (+2 Da shift) |

| Label Position | N/A | Typically 5,6-d2 (Pyridine ring) or Sugar-labeled |

| pKa (N3) | ~3.8 (Protonation site) | ~3.8 (Identical ionization) |

| Retention Time | ||

| MS Detection | MRM: 228.1 | MRM: 230.1 |

Expert Insight: The co-elution of dIsoC-d2 with dIsoC is critical. It allows the IS to experience the exact same matrix suppression or enhancement effects as the analyte at the electrospray ionization (ESI) source, providing the highest accuracy for quantification.

Metabolic Pathways & Stability Mechanisms

Understanding the fate of dIsoC is essential before designing the assay. dIsoC is chemically fragile and enzymatically distinct.

The Deamination Challenge

Unlike natural deoxycytidine, which is rapidly deaminated to deoxyuridine by Cytidine Deaminase (CDA) , dIsoC is relatively resistant to CDA due to the transposition of the exocyclic amino group. However, it is susceptible to chemical hydrolytic deamination (forming 2'-deoxyisouridine, dIsoU), especially in acidic or basic conditions.

The Kinase Salvage Pathway

For dIsoC to function as a genetic alphabet component, it must be phosphorylated by Deoxycytidine Kinase (dCK) . dIsoC-d2 is used to track the disappearance of the nucleoside in kinase assays, confirming its activation potential.

Visualization: The Metabolic Fate of Isocytidine

The following diagram illustrates the competing pathways of activation (desired) vs. degradation (undesired), and where the d2-standard fits into the analysis.

Figure 1: Metabolic fate of dIsoC.[1] The d2-labeled standard (Green) is used to quantify the parent compound (Blue) amidst competing pathways of phosphorylation (Red) and degradation (Yellow).

Protocol: LC-MS/MS Quantification Using dIsoC-d2

This protocol describes the validation of dIsoC in plasma or cell lysate. The use of dIsoC-d2 corrects for extraction recovery variances.

Materials

-

Analyte: 2'-Deoxy Isocytidine (purity >98%).

-

Internal Standard: 2'-Deoxy Isocytidine-d2 (isotopic purity >99%).

-

Matrix: Human Plasma (K2EDTA) or Hepatocyte S9 fraction.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of biological sample (plasma/lysate) to a 1.5 mL tube.

-

Spike IS: Add 10 µL of dIsoC-d2 working solution (e.g., 500 ng/mL in methanol).

-

Why: Spiking before extraction ensures the IS tracks all losses during protein precipitation.

-

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 50 mm.

-

Flow Rate: 0.4 mL/min.

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| dIsoC | 228.1 | 112.1 (Base) | 25 | 15 |

| dIsoC-d2 | 230.1 | 114.1 (Base+2) | 25 | 15 |

Critical Control: Monitor the "cross-talk." Inject a blank sample containing only the dIsoC-d2 IS. If a peak appears in the dIsoC (228.[2]1) channel, your IS is impure or the mass resolution is too low.

Application: In Vitro Metabolic Stability Assay[2]

This experiment determines if dIsoC is stable against hepatic enzymes, using dIsoC-d2 to normalize the data points.

Experimental Design

-

System: Human Liver Microsomes (HLM) or Cytosol (for deaminase activity).

-

Cofactors: NADPH (for P450s) or None (for hydrolytic enzymes).

-

Timepoints: 0, 15, 30, 60, 120 min.

Workflow

-

Incubation: Incubate 1 µM dIsoC with microsomes (0.5 mg/mL) at 37°C.

-

Quenching: At each timepoint, remove 50 µL aliquot and quench immediately into 200 µL ACN containing dIsoC-d2 .

-

Analysis: Analyze via LC-MS/MS.

-

Calculation:

Plot ln(Ratio) vs. Time to determine intrinsic clearance (

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for metabolic stability assessment. The addition of dIsoC-d2 at the quenching step is mandatory to correct for volume variations and matrix effects.

Scientific Integrity & Troubleshooting

Differentiating Chemical vs. Enzymatic Instability

Isocytidine is prone to hydrolysis. If your metabolic stability assay shows rapid loss of dIsoC, you must run a Heat-Inactivated Control (microsomes heated to 90°C for 10 min).

-

If dIsoC degrades in the heat-inactivated control: The instability is Chemical (buffer pH/temperature).

-

If dIsoC is stable in the control but degrades in active microsomes: The instability is Enzymatic .

Isotopic Effect

While deuterium labeling (d2) is generally stable, avoid placing the label on exchangeable protons (e.g., -NH2 or -OH). The label must be on the carbon skeleton (e.g., C5, C6 of the pyrimidine ring) to prevent "washout" during the LC run.

References

-

Benner, S. A. (2004). "Understanding Nucleic Acids Using Synthetic Chemistry." Accounts of Chemical Research. Link

-

Hoshika, S., et al. (2019). "Hachimoji DNA and RNA: A genetic system with eight building blocks." Science. Link

-

Rogert, M. C., et al. (2016). "Nucleoside Analysis by Liquid Chromatography–Mass Spectrometry." Methods in Enzymology. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

Sources

Methodological & Application

Protocol for synthesizing oligonucleotides with 2'-Deoxy Isocytidine-d2

Application Note & Protocol

High-Fidelity Synthesis of Oligonucleotides Incorporating 2'-Deoxyisocytidine-d2 for Advanced Research Applications

Abstract

The site-specific incorporation of isotopically labeled nucleosides into oligonucleotides is a powerful tool for investigating nucleic acid structure, dynamics, and interactions.[1] This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and verification of oligonucleotides containing 2'-Deoxyisocytidine-d2 (d(isoC)-d2), an isomer of deoxycytidine with deuterium labels on its exocyclic amine. These labeled oligonucleotides are invaluable for mechanistic studies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering enhanced analytical performance and deeper biological insights.[] This protocol is designed for researchers, scientists, and drug development professionals utilizing automated phosphoramidite chemistry. We delve into the causality behind critical experimental choices, from phosphoramidite handling to specialized deprotection and quality control, ensuring a robust and reproducible workflow.

Introduction: The Scientific Rationale for d(isoC)-d2 Incorporation

Standard DNA is built upon a four-letter alphabet (A, T, C, G). Expanding this alphabet with non-standard nucleosides, such as 2'-deoxyisocytidine (isoC) and its pairing partner 2'-deoxyisoguanosine (isoG), opens new avenues in synthetic biology and diagnostics.[3] The isoC:isoG base pair maintains the Watson-Crick geometry but utilizes an alternative hydrogen-bonding pattern, making it an orthogonal system that is not recognized by cellular machinery.

The addition of a deuterium (d2) label to the exocyclic amine of isoC (creating -ND₂) provides a subtle but powerful probe for detailed biophysical analysis. The key advantages include:

-

NMR Spectroscopy: In NMR studies, replacing protons with deuterium simplifies complex spectra and eliminates obscuring signals from water, enabling clearer observation of molecular structure and dynamics.[]

-

Mass Spectrometry: The +2 Dalton mass shift provides an unambiguous signature for confirming the incorporation of the modified base and is invaluable for quantitative studies using mass spectrometry.[4]

-

Mechanistic Probing: The altered mass and vibrational properties of the N-D bond compared to the N-H bond can be used to probe the role of specific hydrogen bonds in DNA-protein interactions, DNA repair mechanisms, and enzyme catalysis.

This protocol outlines the successful incorporation of d(isoC)-d2 into custom oligonucleotides using the universally adopted phosphoramidite solid-phase synthesis method.[5][6]

The d(isoC)-d2 Phosphoramidite Building Block

Successful synthesis begins with a high-quality phosphoramidite monomer. The structure below illustrates the key chemical features of the building block used in this protocol.

Diagram 1: Chemical structure of the 5'-DMT-N²-formamidine-2'-Deoxyisocytidine-d2-3'-phosphoramidite.

Expert Insight: The choice of the N,N-diisobutylformamidine protecting group for the exocyclic amine is critical. It is significantly more stable to the acidic detritylation steps during synthesis than traditional benzoyl (Bz) groups but is readily removed during the final basic deprotection step. This prevents unwanted depyrimidination, a common side reaction with modified cytosine analogs.[7]

Materials, Reagents, and Instrumentation

Reproducibility demands high-quality reagents. The following table summarizes the necessary components.

| Component | Recommended Grade/Supplier | Purpose |

| d(isoC)-d2 Phosphoramidite | >98% Purity, Anhydrous | The custom building block for incorporation. |

| Standard dNTP Phosphoramidites (A, G, C, T) | High Purity, Anhydrous | Standard DNA building blocks. |

| Solid Support (CPG or Polystyrene) | Pre-loaded with desired 3' nucleoside | Solid phase anchor for synthesis. |

| Activator (e.g., 5-Ethylthio-1H-tetrazole) | Anhydrous solution (0.25 M in ACN) | Catalyzes the coupling reaction. |

| Deblocking Solution (Dichloroacetic Acid) | 3% (v/v) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group. |

| Capping Reagents (Cap A: Acetic Anhydride; Cap B) | Standard synthesizer grade | Terminates unreacted 5'-OH groups (failure sequences). |

| Oxidizer (Iodine solution) | 0.02 M in THF/Pyridine/Water | Oxidizes the phosphite triester to a stable phosphate triester. |

| Acetonitrile (ACN) | Anhydrous, <30 ppm H₂O | Primary solvent for synthesis reagents. |

| Cleavage/Deprotection Reagent | Concentrated Ammonium Hydroxide (NH₄OH) | Cleaves oligo from support and removes base/phosphate protecting groups. |

| HPLC Buffers (e.g., TEAA, ACN) | HPLC Grade | Mobile phases for purification. |

Instrumentation:

-

Automated DNA/RNA Synthesizer

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Lyophilizer

Experimental Protocol

-

Phosphoramidite Dissolution: Dissolve the 2'-Deoxyisocytidine-d2 phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer-recommended concentration (typically 0.1 M). Ensure the vial is under an inert atmosphere (Argon) to prevent moisture contamination.

-

Reagent Installation: Install all reagent bottles onto the DNA synthesizer. Perform system purges and primes to ensure all lines are free of air and moisture.

The synthesis proceeds via a standard four-step cycle for each nucleotide addition.[8][9] The workflow is illustrated below.

Diagram 2: The four-step automated phosphoramidite synthesis cycle.

Program the synthesizer using the parameters below.

| Cycle Step | Parameter | Standard Value | Recommendation for d(isoC)-d2 | Rationale |

| 1. Deblocking | Time | 60 seconds | 60 seconds | Standard. DCA effectively removes the DMT group.[10] |

| 2. Coupling | Time | 45 seconds | 180 - 300 seconds | Extended time ensures high coupling efficiency (>98%) for the bulkier modified base.[7] |

| Equivalents | 10-fold | 10-fold | Maintains a high concentration gradient to drive the reaction. | |

| 3. Capping | Time | 30 seconds | 30 seconds | Standard. Efficiently caps any unreacted chains. |

| 4. Oxidation | Time | 30 seconds | 30 seconds | Standard. Rapidly stabilizes the newly formed phosphite linkage.[10] |

Trustworthiness Check: Monitor the trityl cation release after the coupling step of the d(isoC)-d2. The intensity of the orange color is proportional to the coupling efficiency. A faint color compared to previous cycles indicates a problem that may require fresh activator or phosphoramidite.

-

Column Transfer: Transfer the solid support (CPG/polystyrene) from the synthesis column to a 2 mL screw-cap vial.

-

Ammonolysis: Add 1.5 mL of concentrated ammonium hydroxide to the vial. Seal tightly.

-

Incubation: Place the vial in a heating block at 55°C for 8-12 hours. This single step performs three crucial actions:

-

Cleaves the oligonucleotide from the solid support.

-

Removes the cyanoethyl phosphate protecting groups.

-

Removes the base protecting groups (including the formamidine on isoC).[11]

-

-

Cooling and Recovery: Cool the vial to room temperature. Carefully transfer the supernatant containing the crude oligonucleotide into a new tube. Wash the support with 0.5 mL of water and combine the supernatants. Dry the sample completely in a lyophilizer or vacuum centrifuge.

Expert Insight on Deuterium Retention: The N-D bonds on the d(isoC)-d2 base are susceptible to exchange with protons from water (H₂O). While the use of NH₄OH is necessary, minimizing prolonged exposure to aqueous solutions at neutral or acidic pH during subsequent purification is advisable to maximize deuterium retention.

Purification is essential to remove failure sequences and byproducts from the synthesis and deprotection steps.[12]

-

Sample Preparation: Re-dissolve the dried crude oligonucleotide in 200-500 µL of HPLC-grade water.

-

RP-HPLC Purification:

-

Column: C18 reverse-phase, 5 µm particle size.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: A linear gradient from ~5% to 40% B over 30 minutes is typically effective for oligos up to 40 bases.

-

Detection: UV absorbance at 260 nm.

-

Procedure: Inject the sample. The desired full-length oligonucleotide is typically the last major peak to elute. Collect the corresponding fraction.

-

-

Desalting: The collected fraction contains TEAA salt, which must be removed. This can be done via ethanol precipitation or by using a dedicated desalting cartridge.[13]

-

Final Quality Control (QC) - The Self-Validation Step:

-

Purity Analysis: Re-inject a small aliquot of the final desalted product onto the HPLC to confirm purity is >90%.

-

Identity Confirmation (LC-MS): Analyze the final product using LC-MS. This is the definitive test to confirm success.[14][15] The observed molecular weight must match the theoretical calculated mass, including the +2 Da shift from the d(isoC)-d2 incorporation.

-

| Nucleoside | Monoisotopic Mass (H) | Monoisotopic Mass (d2) | Mass Shift |

| 2'-Deoxyisocytidine | 227.0957 g/mol | 229.1082 g/mol | +2.0125 Da |

| Example Oligo: 5'-GATTACA-d(isoC)-G-3' | Calc. Mass (all H) = 2465.5 Da | Expected Mass (with d2) = 2467.5 Da | +2.0 Da |

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low Coupling Efficiency for d(isoC)-d2 | 1. Degraded phosphoramidite/activator. 2. Insufficient coupling time. | 1. Use fresh, anhydrous reagents. 2. Increase coupling time to 300 seconds or more. |

| Broad or Split Peaks in HPLC | Incomplete deprotection of base groups. | Increase ammonium hydroxide incubation time to the upper limit (12 hours). |

| Observed Mass is -2 Da from Expected | Deuterium-to-proton exchange occurred. | Minimize time in aqueous buffers during purification. Analyze by MS immediately after desalting. |

| Multiple Peaks in Mass Spectrum | Failure sequences or salt adducts (e.g., +22 Da for Na⁺). | Improve HPLC purification to isolate the main peak. Ensure complete desalting. |

Conclusion

This protocol provides a robust framework for the high-fidelity synthesis of oligonucleotides containing 2'-Deoxyisocytidine-d2. By understanding the chemical principles behind each step—from the selection of appropriate protecting groups to optimized coupling times and rigorous QC analysis—researchers can confidently produce these powerful molecular tools. The successful incorporation of d(isoC)-d2, verified by mass spectrometry, enables advanced biophysical studies that can unlock new insights into the fundamental mechanisms of molecular biology and accelerate the development of novel nucleic acid-based therapeutics.

References

- Wikipedia. (n.d.). Oligonucleotide synthesis.

- Bio-Synthesis Inc. (n.d.). Modified Base Oligonucleotide, Oligo Synthesis with Modified Bases.

- ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications.

-

Ciesielska, A., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. MDPI. Retrieved from [Link]

- BOC Sciences. (n.d.). Isotope Labeling of Oligonucleotides.

-

Püschl, A., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. PMC. Retrieved from [Link]

-

Hintersteiner, M., et al. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. PMC. Retrieved from [Link]

- Schneider, K. C., & Benner, S. A. (1995). Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine and 2'-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta.

- ResearchGate. (n.d.). Analysis of Oligonucleotides by Liquid Chromatography and Mass Spectrometry.

- ResolveMass Laboratories Inc. (2026). LCMS Analysis of oligonucleotides.

- Chem-Impex. (n.d.). 2'-Deoxycytidine.

- BenchChem. (n.d.). Deoxyisoguanosine Phosphoramidite for Automated DNA Synthesis.

-

Prhavc, M., et al. (2003). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. PubMed. Retrieved from [Link]

- Brown, T., & Brown, D. J. (2001). Introduction to the Synthesis and Purification of Oligonucleotides. Current Protocols in Nucleic Acid Chemistry.

- DuPont. (n.d.). Guide to cartridge purification of oligonucleotides with DuPont™ AmberChrom™ Resins.

- Bio-Synthesis Inc. (2014). The Chemical Synthesis of Oligonucleotides.

-

Ide, H., et al. (1999). In vitro DNA polymerase reactions on DNA templates containing 5-formyl-2'-deoxycytidine. PMC. Retrieved from [Link]

- Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry.

- Glen Research. (n.d.). Protocols for Oligonucleotide Synthesis and Purification.

- Google Patents. (n.d.). Process for the deprotection of oligonucleotides.

- ResearchGate. (n.d.). Advanced method for oligonucleotide deprotection.

Sources

- 1. isotope.com [isotope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. twistbioscience.com [twistbioscience.com]

- 7. ffame.org [ffame.org]

- 8. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 9. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. dupont.com [dupont.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

Application and Protocol for the Quantitative Analysis of 2'-Deoxyisocytidine using 2'-Deoxyisocytidine-5',5'-d2 as a Mass Spectrometry Internal Standard

Introduction: The Imperative for Precision in Bioanalysis

In the fields of pharmaceutical development, clinical research, and molecular biology, the accurate quantification of nucleoside analogs is paramount. These molecules are central to antiviral therapies, cancer treatments, and the study of DNA and RNA metabolism.[1][2][3] 2'-Deoxyisocytidine, a nucleoside analog of significant interest, requires highly precise and reliable analytical methods for its quantification in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the "gold standard" for such bioanalytical challenges due to its exceptional sensitivity and selectivity.[4][5]

However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects.[6] To mitigate these issues, the use of a stable isotope-labeled (SIL) internal standard is indispensable. This document provides a comprehensive guide to the application of 2'-Deoxyisocytidine-5',5'-d2 as an internal standard for the high-fidelity quantification of 2'-Deoxyisocytidine.

Core Principles: The Power of Isotope Dilution Mass Spectrometry

The bedrock of highly accurate quantification in mass spectrometry is the principle of Isotope Dilution Mass Spectrometry (IDMS).[7][8] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, 2'-Deoxyisocytidine-5',5'-d2—to the sample at the earliest stage of preparation.[9]

The SIL internal standard is chemically identical to the analyte of interest, 2'-Deoxyisocytidine. Consequently, it exhibits nearly identical behavior throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[10] Because the SIL internal standard and the analyte co-elute, they experience the same degree of ion suppression or enhancement from the sample matrix.[10] The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, one can accurately determine the analyte's concentration, as this ratio remains constant regardless of sample loss or matrix effects.

Advantages of Using 2'-Deoxyisocytidine-5',5'-d2:

-

Chemical and Physical Equivalence: Ensures that the internal standard and analyte behave identically during sample processing and analysis.

-

Co-elution: The deuterated standard co-elutes with the native analyte, providing the most accurate compensation for matrix effects.[10]

-

Minimal Isotopic Effect: The two deuterium atoms at the 5' position of the deoxyribose ring provide a sufficient mass shift for detection without significantly altering the compound's chromatographic retention time or ionization efficiency.

-

Enhanced Accuracy and Precision: The use of a SIL internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[11]

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | 2'-Deoxyisocytidine | 2'-Deoxyisocytidine-5',5'-d2 |

| Molecular Formula | C9H13N3O4 | C9H11D2N3O4 |

| Molecular Weight | 227.22 g/mol | 229.23 g/mol |

| CAS Number | 489-59-8 (Isocytidine) | Not available |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in water | Soluble in water |

Application: Quantification of 2'-Deoxyisocytidine in Human Plasma

This section details a robust protocol for the quantification of 2'-Deoxyisocytidine in human plasma using 2'-Deoxyisocytidine-5',5'-d2 as an internal standard.

Experimental Workflow Diagram

Sources

- 1. Cytidine Analogues | Oncohema Key [oncohemakey.com]

- 2. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleic acid analogue - Wikipedia [en.wikipedia.org]

- 4. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Simultaneous quantification of cytidine, methylcytidine, and hydroxymethylcytidine by isotope-dilution LC-MS/MS with application to mouse liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesciencesite.com [lifesciencesite.com]

Application Note: Strategic Solid-Phase Synthesis of Deuterated Isocytidine Derivatives for DMPK Profiling

Executive Summary & Strategic Rationale

Isocytidine (isoC), a structural isomer of cytidine, has emerged as a critical component in expanded genetic alphabet systems and antiviral drug discovery. However, its metabolic instability and rapid clearance often hinder its therapeutic utility. The strategic incorporation of deuterium (²H) at metabolic "soft spots"—specifically the C5 position of the pyrimidine ring—can significantly enhance metabolic stability via the Kinetic Isotope Effect (KIE) without altering the molecule's steric or electronic binding profile [1, 2].

This Application Note details a robust Solid-Phase Synthesis (SPS) workflow for generating deuterated isocytidine derivatives. Unlike standard DNA synthesis, handling isoC requires specific attention to glycosidic bond stability and tautomeric protection. This guide bridges the gap between monomer synthesis and automated solid-phase assembly, providing a self-validating protocol for drug development professionals.

Key Technical Challenges Addressed

-

Regioselective Deuteration: Ensuring high isotopic purity (>98% D) at the non-exchangeable C5 position.

-

Tautomeric Control: Preventing O2/N3 alkylation side-reactions during SPS coupling.

-

Acid Sensitivity: Mitigating depurination-like glycosidic cleavage during detritylation.

Chemical Logic & Pre-SPS Requirements

Before initiating the solid-phase workflow, the integrity of the deuterated monomer must be established. Deuterium located on heteroatoms (N-D, O-D) exchanges rapidly with solvent protons; therefore, only Carbon-Deuterium (C-D) bonds are relevant for SPS applications.

The Deuteration Strategy

The most robust entry point is the C5-deuteration of isocytosine prior to glycosylation. This is achieved via base-catalyzed Hydrogen-Isotope Exchange (HIE) or Ru-catalyzed exchange, followed by conversion to the phosphoramidite building block [3].

Table 1: Critical Reagents for Deuterated IsoC SPS

| Component | Specification | Function | Strategic Note |

| Scaffold | 5-Deutero-Isocytidine Phosphoramidite | Monomer | Must be >98% D-enriched at C5. |

| Solid Support | LCAA-CPG or Polystyrene | Resin | 500 Å pore size recommended for <30-mer oligomers. |

| Activator | 5-Benzylthio-1H-tetrazole (BTT) | Coupling Agent | Less acidic than tetrazole; protects isoC glycosidic bond. |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H₂O | P(III) | Standard oxidation; ensure low water content to prevent side reactions. |

| Deblock | 3% Dichloroacetic Acid (DCA) in Toluene | Detritylation | CRITICAL: Toluene is milder than DCM, reducing depurination risk. |

Workflow Visualization

The following diagram outlines the logical flow from monomer preparation to final cleaved derivative, emphasizing the critical Quality Control (QC) checkpoints.

Figure 1: End-to-end workflow for the synthesis of deuterated isocytidine derivatives, highlighting the transition from solution-phase monomer synthesis to solid-phase oligomerization.

Detailed Experimental Protocols

Protocol A: Preparation of 5-Deutero-Isocytidine Phosphoramidite (Pre-SPS)

Note: This step ensures the "Input" for the SPS machine is valid.

-

Deuteration: Dissolve isocytosine in D₂O containing NaOD (pH 10-11). Heat to 90°C for 24 hours. Monitor by ¹H-NMR (disappearance of H5 doublet).

-

Workup: Neutralize with DCl/D₂O, lyophilize, and recrystallize from D₂O to prevent back-exchange.

-

Protection: React 5-D-isocytosine with benzoyl chloride (protects exocyclic amine) and then glycosylate with 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose using Vorbrüggen conditions.

-

Phosphitylation: Convert the 5'-DMT protected nucleoside to the 3'-phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite [4].

Protocol B: Automated Solid-Phase Synthesis Cycle

Target: Synthesis of Oligonucleotide containing 5-D-isoC. Scale: 1 µmol.

Step 1: Detritylation (The Acid Step)

-

Reagent: 3% DCA in Toluene (Avoid TCA/DCM to protect the isoC glycosidic linkage).

-

Action: Flow for 60 seconds.

-

Validation: Monitor trityl cation conductivity (orange color).[1] If signal is low, check for line blockages.

Step 2: Coupling

-

Reagent: 0.1 M 5-D-isoC Phosphoramidite in Anhydrous Acetonitrile.

-

Activator: 0.25 M BTT in Acetonitrile.

-

Action: Pulse delivery for 6.0 minutes (extended coupling time required for modified bases).

-

Mechanism: The tetrazole activates the phosphorus, allowing nucleophilic attack by the 5'-OH of the resin-bound chain.

Step 3: Capping

-

Reagent A: Acetic Anhydride/THF.

-

Reagent B: N-Methylimidazole/THF.

-

Action: Cap unreacted 5'-OH groups to prevent deletion sequences (n-1 impurities).

Step 4: Oxidation

-

Reagent: 0.02 M Iodine in THF/Pyridine/H₂O.

-

Action: Flow for 30 seconds.

-

Result: Converts unstable phosphite triester (P+3) to stable phosphate triester (P+5).

Step 5: Cleavage & Deprotection

-

Reagent: Concentrated Ammonium Hydroxide (28%) or AMA (1:1 Methylamine/Ammonium Hydroxide).

-

Condition: Incubate at 55°C for 8-12 hours (Ammonium Hydroxide) or 65°C for 15 mins (AMA).

-

Note: Deuterium at C5 is stable under these basic conditions.

Quality Control & Self-Validation System

To ensure the protocol was successful, you must validate both the chemical structure and the isotopic enrichment.

Validation Logic Diagram

Figure 2: Decision tree for validating isotopic incorporation and structural integrity.

QC Specifications

-

Mass Spectrometry (ESI-MS):

-

Calculate the theoretical mass of the non-deuterated parent.

-

The product must show a mass shift of +1.006 Da for every deuterated isocytidine unit incorporated.

-

Acceptance Criteria: >95% abundance of the [M+n] peak.

-

-

¹H-NMR Spectroscopy:

-

Focus on the aromatic region (7.5 - 8.0 ppm).

-

Standard Cytidine: Shows two doublets (H5 and H6).

-

5-D-Isocytidine: Should show only a singlet for H6. The H5 doublet must be absent (or <2% integral).

-

Scrambling Check: If H5 signal reappears, the deuterium was lost during acidic detritylation (unlikely with DCA/Toluene) or the starting material was impure.

-

References

-

Unibest Industrial. (2024).[2] 5 Benefits of Deuteration in Drug Discovery. Unibest Pharmaceutical. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[3] [Link]

-

Pez, D., et al. (2016). Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen-Isotope Exchange.[4][] Wiley-VCH / NIH. [Link]

-